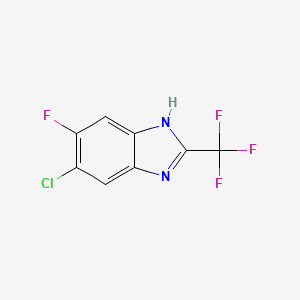

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE

Übersicht

Beschreibung

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Wirkmechanismus

Target of Action

Benzimidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

For instance, some benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathways affected.

Result of Action

Given the diverse biological activities of benzimidazole derivatives, the effects could range from antimicrobial to anticancer effects, among others .

Biochemische Analyse

Biochemical Properties

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as casein kinases, which are involved in various cellular processes . Additionally, benzimidazole derivatives, including benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can bind to biopolymers, influencing their function and stability . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, leading to alterations in cell signaling cascades . Furthermore, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can impact gene expression by interacting with transcription factors and other regulatory proteins . These effects contribute to its potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, involves several key interactions at the molecular level. This compound can bind to specific enzymes and proteins, inhibiting or activating their function. For example, benzimidazole derivatives have been shown to inhibit casein kinases, which play a role in cell cycle regulation and other cellular processes . Additionally, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can result in alterations in cellular processes, such as gene expression and metabolism .

Dosage Effects in Animal Models

The effects of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting enzyme activity and modulating cell signaling pathways . At higher doses, benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . For instance, benzimidazole derivatives have been shown to bind to specific proteins, facilitating their transport across cellular membranes . These interactions are essential for the compound’s therapeutic potential and its ability to reach target tissues.

Subcellular Localization

Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-, exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and RNA, affecting gene expression and protein synthesis . These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method is the reaction of o-phenylenediamine with 6-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its potential use in the treatment of various diseases, including cancer, infections, and inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

2-(Trifluoromethyl)benzimidazole: Similar structure with a trifluoromethyl group at the 2-position.

6-Chloro-5-fluorobenzimidazole: Similar structure with chloro and fluoro groups at the 6 and 5 positions, respectively.

Uniqueness

6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which enhance its chemical stability, reactivity, and biological activity. This combination of substituents makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

6-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 89426-96-0) is a synthetic derivative of benzimidazole, known for its diverse biological activities. This compound features a unique combination of halogenated substituents, which contribute to its stability and reactivity. The compound has been the subject of various studies exploring its potential applications in medicinal chemistry, particularly against protozoal infections and as an anticancer agent.

| Property | Value |

|---|---|

| Molecular Formula | C8H3ClF4N2 |

| Molecular Weight | 232.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. This compound has demonstrated effects on cell signaling pathways and has been investigated for its antimicrobial, antiviral, and anticancer properties .

Antiparasitic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic activity. In a study comparing various benzimidazole derivatives, this compound showed promising results against protozoa such as Giardia intestinalis and Trichomonas vaginalis. Specifically, it was noted that certain analogues had IC50 values below 1 µM, indicating potent activity compared to standard treatments like albendazole .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it affects various cancer cell lines, including those from human breast adenocarcinoma and melanoma. The mechanism appears to involve the induction of apoptosis in cancer cells, with dose-dependent effects observed in multiple studies .

Toxicity Profile

Despite its biological activity, the compound exhibits toxicity in certain contexts. According to safety data sheets, it is classified as acutely toxic if ingested or inhaled and may cause skin and eye irritation . This toxicity profile necessitates careful handling in laboratory settings.

Study on Antiparasitic Activity

In a comparative study published in 2006, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and tested against T. vaginalis. The study found that the compound was significantly more effective than albendazole, with a potency increase attributed to the trifluoromethyl group enhancing interaction with the target site .

Anticancer Research

A recent study investigated the effects of benzimidazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis effectively in MCF-7 and A375 cell lines at low concentrations, suggesting potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLCGSNWJZYZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237658 | |

| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-96-0 | |

| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.